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molecular formula C10H16O6 B8728066 Dimethyl 3-(2-methoxy-2-oxoethyl)pentanedioate CAS No. 57056-38-9

Dimethyl 3-(2-methoxy-2-oxoethyl)pentanedioate

Cat. No. B8728066
M. Wt: 232.23 g/mol
InChI Key: GGZYSWCZXIMIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08852550B2

Procedure details

3-(methoxycarbonylmethylene)glutaric acid dimethylester (89 g, 267 mmol) in methanol (200 ml) was shaken with (10% palladium on charcoal: 50% water) (9 g) under an atmosphere of hydrogen gas (3.5 bar) for (30 h). The solution was filtered through kieselguhr and concentrated in vacuo to give 3-(methoxycarbonylmethyl)glutaric acid dimethylester as an oil, yield (84.9 g, 94%).
Quantity
89 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5](=[CH:11][C:12]([O:14][CH3:15])=[O:13])[CH2:6][C:7]([O:9][CH3:10])=[O:8].O>CO.[Pd]>[CH3:10][O:9][C:7](=[O:8])[CH2:6][CH:5]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH2:4][C:3]([O:2][CH3:1])=[O:16]

Inputs

Step One
Name
Quantity
89 g
Type
reactant
Smiles
COC(CC(CC(=O)OC)=CC(=O)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CC(CC(=O)OC)CC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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